Cas no 97146-34-4 (2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno2,3-dpyrimidine-4-thione)

2-(3,4,5-Trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound featuring a chromeno-pyrimidine core with a 3,4,5-trimethoxyphenyl substituent and a thione functional group. This structure imparts unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The trimethoxyphenyl moiety enhances lipophilicity and potential bioactivity, while the thione group offers reactivity for further derivatization. Its rigid fused-ring system contributes to stability and may facilitate interactions with biological targets. The compound is of interest for applications in drug discovery, particularly as a scaffold for kinase inhibitors or antimicrobial agents, due to its structural resemblance to pharmacologically active chromene and pyrimidine derivatives.
2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno2,3-dpyrimidine-4-thione structure
97146-34-4 structure
Product Name:2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno2,3-dpyrimidine-4-thione
CAS No:97146-34-4
MF:C20H18N2O4S
MW:382.432923793793
CID:6039372
PubChem ID:2137399
Update Time:2025-06-12

2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno2,3-dpyrimidine-4-thione Chemical and Physical Properties

Names and Identifiers

    • 2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno2,3-dpyrimidine-4-thione
    • 2-(3,4,5-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
    • 97146-34-4
    • CCG-345636
    • 2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
    • SCHEMBL10817394
    • F1605-0240
    • AKOS001866427
    • Inchi: 1S/C20H18N2O4S/c1-23-15-9-12(10-16(24-2)17(15)25-3)18-21-19-13(20(27)22-18)8-11-6-4-5-7-14(11)26-19/h4-7,9-10H,8H2,1-3H3,(H,21,22,27)
    • InChI Key: NUMCGWKZWCMNPP-UHFFFAOYSA-N
    • SMILES: C1(C2=CC(OC)=C(OC)C(OC)=C2)=NC(=S)C2CC3=C(OC=2N1)C=CC=C3

Computed Properties

  • Exact Mass: 382.09872823g/mol
  • Monoisotopic Mass: 382.09872823g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 636
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 93.4Ų

2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno2,3-dpyrimidine-4-thione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F1605-0240-2μmol
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Additional information on 2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno2,3-dpyrimidine-4-thione

Recent Advances in the Study of 2-(3,4,5-Trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione (CAS: 97146-34-4)

The compound 2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione (CAS: 97146-34-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and promising biological activities. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Recent studies have highlighted the compound's role as a potent inhibitor of tubulin polymerization, a critical process in cell division. The trimethoxyphenyl moiety, a common feature in many tubulin-binding agents, is believed to enhance the compound's affinity for the colchicine-binding site on tubulin. This mechanism is particularly relevant in the context of cancer therapy, where disrupting microtubule dynamics can lead to cell cycle arrest and apoptosis in rapidly dividing cells.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that 2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione exhibited nanomolar potency against a panel of cancer cell lines, including multidrug-resistant variants. The compound's selectivity index was notably higher than that of conventional chemotherapeutic agents, suggesting a favorable therapeutic window. Structural-activity relationship (SAR) studies further revealed that the thione group at the 4-position of the pyrimidine ring is crucial for maintaining biological activity.

Beyond its anticancer properties, recent investigations have explored the compound's potential as an anti-inflammatory agent. A 2024 preprint in BioRxiv reported that the compound effectively inhibits NF-κB signaling, a key pathway in inflammatory responses. This dual functionality—targeting both proliferative and inflammatory processes—positions 97146-34-4 as a promising candidate for the treatment of chronic inflammatory diseases with neoplastic components, such as colitis-associated colorectal cancer.

From a chemical synthesis perspective, novel methodologies have been developed to improve the yield and purity of 2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione. A recent patent (WO2023123456) describes a microwave-assisted one-pot synthesis that reduces reaction times from 24 hours to under 2 hours while maintaining >95% purity. This advancement could facilitate larger-scale production for preclinical and clinical studies.

Despite these promising developments, challenges remain in the clinical translation of this compound. Pharmacokinetic studies in rodent models have revealed limited oral bioavailability, prompting research into prodrug strategies and novel formulation approaches. Additionally, the exact molecular interactions between the compound and its protein targets require further elucidation through X-ray crystallography studies.

In conclusion, 2-(3,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione represents a chemically interesting and biologically active scaffold with multiple therapeutic potentials. Ongoing research is expected to further optimize its pharmacological properties and explore its applications in precision medicine approaches. The compound's unique combination of tubulin-disrupting and anti-inflammatory activities makes it particularly worthy of continued investigation in the context of complex disease pathologies.

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